molecular formula C17H11NO4 B14092910 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092910
M. Wt: 293.27 g/mol
InChI Key: XGERXPFJKAKMNT-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring fused with a chromene structure, which is further substituted with a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzaldehyde with a suitable pyrrole derivative in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-2,9-dione

Uniqueness

1-(3-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position of the phenyl ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C17H11NO4/c19-10-5-3-4-9(8-10)14-13-15(20)11-6-1-2-7-12(11)22-16(13)17(21)18-14/h1-8,14,19H,(H,18,21)

InChI Key

XGERXPFJKAKMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC(=CC=C4)O

Origin of Product

United States

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